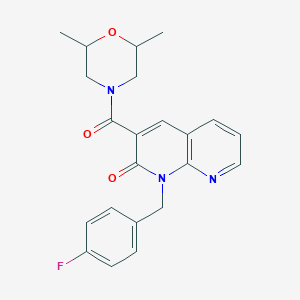
3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity Analysis
The study of antioxidants and their importance spans multiple fields, including food engineering, medicine, and pharmacy. Various tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH are critical for determining the antioxidant activity of compounds. These assays, based on chemical reactions and spectrophotometry, help in analyzing the kinetics or equilibrium state of antioxidant activities in complex samples. Electrochemical (bio)sensors, as complementary methods, can further elucidate the operating mechanisms and kinetics involving antioxidants (Munteanu & Apetrei, 2021).
Biological Activities of 1,8‐Naphthyridine Derivatives
1,8‐Naphthyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They also show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. These activities position 1,8-naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research, highlighting their importance in synthesizing new derivatives for exploring other biological activities (Madaan et al., 2015).
Polyphenols and Health Benefits
Polyphenols, a major class of semi-water-soluble compounds with antioxidant properties, are studied for their benefits against various human diseases. Diets rich in polyphenols are associated with a lower risk of chronic diseases such as obesity, diabetes, cancer, and heart disease. The review focuses on cardiovascular diseases, cancer, obesity, diabetes, and infectious diseases as major treatment targets for polyphenols, emphasizing the need for further studies on their molecular modes of action (Rasouli et al., 2017).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as an important platform for developing chemosensors for various analytes, including metal ions, anions, neutral molecules, and pH regions. The high selectivity and sensitivity of DFP-based chemosensors have been documented, highlighting the potential of DFP derivatives in sensing applications (Roy, 2021).
Enzymatic Treatment of Organic Pollutants
Enzymes, in the presence of redox mediators, enhance the degradation efficiency of recalcitrant compounds in wastewater. Laccases, lignin peroxidases, manganese peroxidases, and others have shown potential in transforming these compounds, emphasizing the role of enzyme-redox mediator systems in environmental remediation (Husain & Husain, 2007).
properties
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-11-25(12-15(2)29-14)21(27)19-10-17-4-3-9-24-20(17)26(22(19)28)13-16-5-7-18(23)8-6-16/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBWQRIQXJWDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

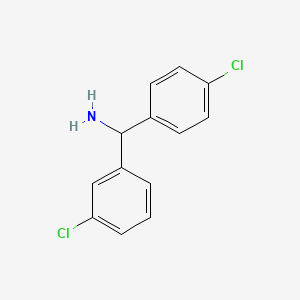
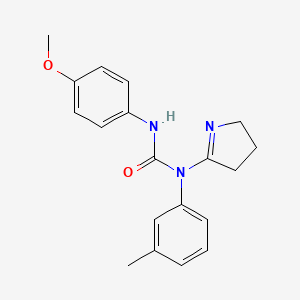
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2736503.png)
![2-Benzylsulfanyl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2736506.png)
![3-butyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-methyl-1-phenyl-6-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2736511.png)
![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)
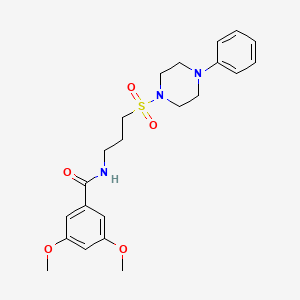
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2736514.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)
![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)
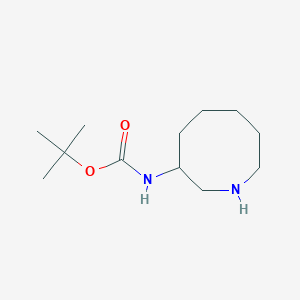
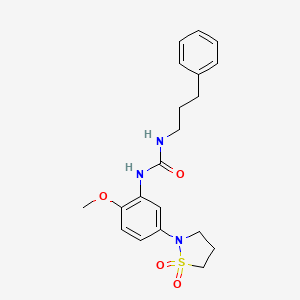
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)